![molecular formula C7H4Cl3NO2 B3051314 Benzene, 1-nitro-4-(trichloromethyl)- CAS No. 3284-64-8](/img/structure/B3051314.png)
Benzene, 1-nitro-4-(trichloromethyl)-
Overview
Description
“Benzene, 1-nitro-4-(trichloromethyl)-” is an organic compound with the molecular formula C7H4Cl3NO2 . It has an average mass of 240.471 Da and a monoisotopic mass of 238.930756 Da .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-nitro-4-(trichloromethyl)-” consists of a benzene ring substituted with a nitro group (NO2) and a trichloromethyl group (CCl3) .Chemical Reactions Analysis
“Benzene, 1-nitro-4-(trichloromethyl)-” is a halogenated aromatic nitro compound . Aromatic nitro compounds range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
“Benzene, 1-nitro-4-(trichloromethyl)-” is a solid compound . It may react slowly with water . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Theoretical Conformational Analysis
Theoretical conformational analysis of substituted nitroethenes, including 1-nitro- and 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been performed using the B3LYP/6-31G* method. These studies, conducted in solvents such as methylene chloride and benzene, aimed to understand the structural behavior of these compounds in different environments. The analysis revealed that 1-nitro-(2-trichloromethyl)ethene predominantly exists as an E isomer, both in the gas phase and in solution, demonstrating the influence of electronic and steric factors on molecular conformation (Chachkov et al., 2008).
Spectroscopic Investigation and Electronic Properties
A comprehensive spectroscopic investigation of 4-nitro-3-(trichloromethyl)aniline, among others, was conducted using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. This study provided insights into the vibrational, structural, and thermodynamic characteristics of the compound. The research highlighted the significant role of substituent groups in influencing the molecular and electronic properties of the benzene ring, contributing to the understanding of electronic distribution and intermolecular interactions in such nitro-substituted compounds (Saravanan et al., 2014).
Inclusion Host Behavior
Research on 1,3,5-Tris(4-nitrobenzoyl)benzene, a related compound, has shown its ability to form crystalline inclusion complexes with solvents like CH2Cl2 and DMSO. These complexes are stabilized through C–H···O hydrogen bonding, illustrating the potential of nitro-substituted benzene derivatives in forming host-guest complexes with various organic solvents. This characteristic is essential for applications in molecular recognition and sensor technology (Pigge et al., 2000).
Vicarious Nucleophilic Substitution Reactions
Vicarious nucleophilic substitution (VNS) reactions of hydrogen in nitro-substituted benzenes have been explored to introduce various substituents into the benzene ring. These reactions offer a pathway to synthesize a wide range of substituted benzene derivatives, demonstrating the versatility of nitro-substituted benzenes in organic synthesis. The research provides valuable methodologies for the functionalization of aromatic compounds, which is crucial in the development of new materials and pharmaceuticals (Beier et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-nitro-4-(trichloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKSRFJVSGOTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073318 | |
Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3284-64-8 | |
Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-nitro-4-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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